molecular formula C12H16ClN B13167779 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B13167779
M. Wt: 209.71 g/mol
InChI Key: JMFDWWPYEHOSTJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative featuring a 2-chlorophenyl substituent at the 4-position and two methyl groups at the 3-position of the pyrrolidine ring. This structural configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(2-chlorophenyl)-3,3-dimethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3

InChI Key

JMFDWWPYEHOSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the pyrrolidine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions, typically in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and reduced derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrrolidine and pyridine derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

Compound Molecular Weight Substituents Melting Point (°C) LogP (Predicted) Key Spectral Data (¹H NMR)
4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine ~225.7* 2-ClPh, 3,3-(CH₃)₂ N/A ~2.8 δ 0.78–0.85 (s, 6H, CH₃), 7.18–7.79 (m, Ar-H)
4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine HCl 241.8 3-MeOPh, 3,3-(CH₃)₂ N/A ~1.9 δ 3.82 (s, 3H, OCH₃)
Pyrrolidine, 1-[4-(4-ClPh)-3-Ph-butenyl]- 327.0 4-ClPh, alkenyl chain N/A ~4.2 N/A
Compound 21s (Isoxazolo-pyrimidine) 365.1 4-FPh, CF₃, isoxazole N/A ~3.5 δ 4.55 (s, 1H, CH)

*Estimated based on structural similarity.

  • Lipophilicity : The 2-chlorophenyl group increases logP compared to methoxy-substituted analogues, enhancing membrane permeability .
  • Thermal Stability : Gem-dimethyl groups (as in ) correlate with higher melting points (e.g., 268–287°C for pyridine derivatives) .

Biological Activity

4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine features a pyrrolidine ring substituted with a 2-chlorophenyl group. This structural arrangement is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine primarily involves its interaction with specific receptors and enzymes in biological systems. The compound may modulate the activity of neurotransmitter receptors, which can lead to various physiological effects. This modulation is often linked to its potential applications in treating neurological disorders and other conditions.

Anticancer Activity

Research has indicated that compounds structurally related to 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine exhibit anticancer properties. For instance, studies have demonstrated that similar pyrrolidine derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective doses for inhibition .

CompoundCell LineIC50 (µM)
4-(2-Chlorophenyl)-3,3-dimethylpyrrolidineHepG2TBD
4-(2-Chlorophenyl)-3,3-dimethylpyrrolidineA549TBD

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Similar compounds have shown efficacy in binding to neurotransmitter receptors involved in seizure pathways, suggesting that 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine may have potential as an anticonvulsant agent .

Anti-inflammatory Effects

In addition to anticancer and anticonvulsant activities, there is evidence that compounds like 4-(2-Chlorophenyl)-3,3-dimethylpyrrolidine may possess anti-inflammatory properties. Studies have indicated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies

  • Anticancer Evaluation : A series of pyrrolidine derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The findings suggested that modifications to the pyrrolidine structure significantly affected their potency, with some derivatives showing promising results comparable to standard anticancer drugs .
  • Anticonvulsant Research : In a study assessing the anticonvulsant potential of similar compounds, it was found that certain derivatives exhibited significant protective effects in animal models of epilepsy. The mechanism was attributed to enhanced GABAergic activity through receptor modulation .

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